4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide

Pharmaceutical impurity profiling HPLC method validation Sulfadoxine quality control

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide (CAS 5018-23-5) is a chlorinated pyrimidine-sulfonamide hybrid that serves as the penultimate synthetic intermediate (condensate) in the industrial manufacture of the long-acting antimalarial sulfadoxine (CAS 2447-57-6). It is formally classified as Sulfadoxine Impurity C by multiple pharmacopeial reference standard suppliers.

Molecular Formula C11H11ClN4O3S
Molecular Weight 314.744
CAS No. 5018-23-5
Cat. No. B571550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide
CAS5018-23-5
SynonymsN1-(6-Chloro-5-methoxy-4-pyrimidinyl)sulfanilamide; 
Molecular FormulaC11H11ClN4O3S
Molecular Weight314.744
Structural Identifiers
SMILESCOC1=C(N=CN=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H11ClN4O3S/c1-19-9-10(12)14-6-15-11(9)16-20(17,18)8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,15,16)
InChIKeyXSFRVYMZSANDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide (CAS 5018-23-5): Sulfadoxine Synthetic Intermediate and Impurity Reference Standard


4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide (CAS 5018-23-5) is a chlorinated pyrimidine-sulfonamide hybrid that serves as the penultimate synthetic intermediate (condensate) in the industrial manufacture of the long-acting antimalarial sulfadoxine (CAS 2447-57-6) . It is formally classified as Sulfadoxine Impurity C by multiple pharmacopeial reference standard suppliers [1]. The compound is characterized by a 6-chloro-5-methoxypyrimidine core linked via a sulfonamide bridge to a 4-aminobenzenesulfonamide moiety, with a molecular formula of C₁₁H₁₁ClN₄O₃S and a molecular weight of 314.75 g/mol . Its crystallographic structure has been solved and deposited (Acta Crystallographica Section E, 2010), revealing a near-orthogonal dihedral angle of 87.57° between the pyrimidine and benzene rings [2].

Why 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide Cannot Be Interchanged with Sulfadoxine or Other Pyrimidine Sulfonamides


Although 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide shares the 4-aminobenzenesulfonamide pharmacophore with sulfadoxine, sulfamonomethoxine, and sulfalene, the single substitution of chlorine for methoxy at the pyrimidine C6 position produces a chemically distinct entity with divergent physicochemical properties . Predicted ACD/LogP differs by approximately 0.22 log units (0.12 vs 0.34 for sulfadoxine), and chromatographic retention differs by nearly 10 minutes under identical reversed-phase HPLC conditions (28.300 min vs 18.517 min) [1]. The chlorine atom eliminates one hydrogen-bond acceptor site compared to sulfadoxine (7 vs 8 H-bond acceptors) and reduces topological polar surface area (116 Ų vs 125 Ų) . Furthermore, the crystal structure reveals a near-orthogonal ring conformation (dihedral angle 87.57°) and a unique intermolecular hydrogen-bonding network organized around centrosymmetric R₂²(8) ring motifs, which directly influence solid-state stability and solubility behavior [2]. These measurable differences preclude direct functional or analytical substitution without revalidation of methods and specifications.

Quantitative Evidence Guide: 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide vs Closest Analogs


HPLC Reversed-Phase Retention Time Differentiation Under Validated Sulfadoxine Impurity Profiling Conditions

Under a validated HPLC-UV method for sulfadoxine impurity profiling (Sunfire C18 column, 25 cm × 4.6 mm × 5 μm, 45 °C, 1.0 mL/min, CH₃COOH:CH₃CN mobile phase, UV detection at 270 nm), 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide (Impurity C) elutes with a retention time of 28.300 minutes [1]. This is markedly later than the main sulfadoxine peak at 18.517 minutes (Δ = 9.783 min; separation factor α ≈ 1.53) [1], sulfadoxine Impurity B (4,6-dichloro-5-methoxypyrimidine) at 21.425 minutes (Δ = 6.875 min; α ≈ 1.32) [1], and the chloride precursor (4,6-dichloro-5-methoxypyrimidine) at 27.650 minutes (Δ = 0.650 min; α ≈ 1.02) [1]. The method achieves baseline resolution among all twelve impurities within 30 minutes and reports correction factors of 1.6 for IMP IX, 1.70 for IMP XI, and 0.8–1.3 for all other impurities [2]. The long retention and near-co-elution with the chloride precursor create a specific analytical challenge that makes this impurity a sentinel marker for incomplete condensation during sulfadoxine synthesis.

Pharmaceutical impurity profiling HPLC method validation Sulfadoxine quality control

Predicted Lipophilicity and Polarity Divergence vs Sulfadoxine (ACD/Labs Percepta)

Computationally predicted physicochemical parameters (ACD/Labs Percepta Platform, v14.00) reveal that 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide differs systematically from sulfadoxine across multiple drug-relevant dimensions . The target compound exhibits a lower ACD/LogP (0.12 vs 0.34 for sulfadoxine), indicating reduced intrinsic lipophilicity . Its pH-dependent lipophilicity profile also diverges: ACD/LogD at pH 5.5 is -0.50 (vs +0.23 for sulfadoxine), and ACD/LogD at pH 7.4 is -0.82 (vs -1.04 for sulfadoxine) . Topological polar surface area is 9 Ų smaller (116 vs 125 Ų) . The compound has 7 hydrogen-bond acceptors versus 8 for sulfadoxine (loss of one methoxy oxygen), 4 freely rotatable bonds versus 5, higher density (1.5±0.1 vs 1.4±0.1 g/cm³), and a higher predicted boiling point (531.3±60.0 vs 522.8±60.0 °C) . The chloro substituent also creates a distinct molar refractivity (74.3±0.4 vs 75.9±0.4 cm³) and polarizability (29.5±0.5 vs 30.1±0.5 × 10⁻²⁴ cm³) .

Physicochemical profiling LogP/LogD comparison Drug-likeness assessment

Single-Crystal X-ray Diffraction: Conformational Divergence and Unique Hydrogen-Bonding Network

Single-crystal X-ray diffraction analysis (data collected at 100 K) establishes that 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide crystallizes with the pyrimidine and benzene rings oriented at a dihedral angle of 87.57(5)°—a near-orthogonal geometry [1]. The sulfur atom adopts a distorted tetrahedral geometry, bonded to two oxygen atoms, the benzene ring carbon, and the sulfonamide amino nitrogen [1]. The crystal packing is organized by pairs of molecules linked through intermolecular N—H⋯O hydrogen bonds, generating centrosymmetric R₂²(8) ring motifs [1]. Additional N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds extend the structure into a three-dimensional network [1]. In contrast, published structures of related 4-amino-N-(pyrimidin-4-yl)benzenesulfonamides with different substitution patterns (e.g., dialkyl isomers of benzenesulfonamidphenylpyrimidine-4(1H)-one) show ring conformations varying from coplanar to rotated by 84°, with profoundly different crystal packing [2]. This conformational and supramolecular uniqueness has direct implications for the compound's melting point (200–202 °C from water/ethanol), solubility behavior (sparingly soluble in DMSO and methanol), and solid-state stability .

Solid-state characterization Crystal engineering Polymorph screening

Synthetic Process Performance: Condensation Yield and Crude Purity Profile vs Alternative Routes

In the preparation method disclosed in patent CN104557735, the condensation of sulfacetamide sodium with 4,6-dichloro-5-methoxypyrimidine in N,N-dimethylformamide at 88–90 °C for 3 hours produces 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide as the key intermediate (condensate) in 85.3% yield . HPLC analysis of the crude condensate reveals total impurities of 1.75% with a maximum single impurity of 0.55% . This impurity profile defines the quality benchmark for the penultimate intermediate before the final methoxylation step that converts the C6 chlorine to methoxy, yielding sulfadoxine . The presence of residual chloride precursor (4,6-dichloro-5-methoxypyrimidine, retention time 27.650 min) in the condensate is a critical process control parameter, as incomplete removal leads to carryover into the final API [1]. A subsequent purification process disclosed in the same patent family—involving dissolution in DMF/low-polarity mixed solvent followed by controlled cooling crystallization—produces high-purity intermediate condensate suitable for pharmaceutical-grade sulfadoxine synthesis [2].

Process chemistry Sulfadoxine manufacturing Intermediate quality control

Structural Determinant: Chloro-vs-Methoxy Substitution at Pyrimidine C6 and Class-Level SAR Implications

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide is distinguished from all clinically used pyrimidine sulfonamides by the presence of a chlorine atom at the pyrimidine C6 position instead of a methoxy (sulfadoxine), hydrogen (sulfamonomethoxine), or methyl (sulfalene) group [1]. A recent systematic study of pyrimidine-based sulfonamides and acetamides demonstrated that electron-withdrawing substituents (halogens, nitrile, nitro groups) on the pyrimidine ring enhance antimicrobial potency, while electron-donating substituents decrease activity [2]. Chlorine (Hammett σₘ = 0.37, σₚ = 0.23) exerts a moderate electron-withdrawing inductive effect, whereas methoxy (σₚ = -0.27) is electron-donating via resonance [2]. This electronic divergence alters the pyrimidine ring's electron density and, consequently, its hydrogen-bonding capacity and interaction with dihydropteroate synthase (DHPS)—the canonical sulfonamide target . The compound also possesses only a single methoxy group (at C5) versus two methoxy groups in sulfadoxine (at C5 and C6), which reduces steric bulk and eliminates one potential metabolic O-demethylation site . No direct head-to-head antibacterial MIC or enzyme inhibition data comparing this specific compound to sulfadoxine or other pyrimidine sulfonamides were identified in the reviewed literature.

Structure-activity relationship Halogen substitution effects Pyrimidine sulfonamide SAR

Regulatory Reference Standard Identity: Pharmacopeial Traceability and ANDA Application Utility

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide is commercially supplied as Sulfadoxine Impurity C with full characterization data compliant with regulatory guidelines (ICH Q3A/Q3B) and traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. It is specifically positioned for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during commercial sulfadoxine production [1][2]. The USP Sulfadoxine monograph specifies a chromatographic purity test (TLC, silica gel, chloroform:methanol:DMF 20:2:1) requiring that no impurity spot exceeds the intensity of a 0.10 mg/mL reference standard [3]. The EP monograph (38.1) also defines impurity limits . While the EP designates N4-Acetyl Sulfadoxine (CAS 5018-54-2) as Impurity C, the compound CAS 5018-23-5 is independently supplied as a characterized impurity reference material for method development [1]. The availability of characterized reference material with documented purity specifications (typically ≥95%, CP2010 standard) enables robust calibration of HPLC methods for quantitative impurity determination in sulfadoxine API and finished dosage forms .

Reference standard qualification ANDA submission Pharmacopeial impurity profiling

Optimal Application Scenarios for Procuring 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide


Sulfadoxine ANDA Regulatory Submission: Impurity Method Development and Validation

This compound is most appropriately procured as a qualified reference standard for developing and validating HPLC methods to quantify the chloro intermediate impurity in sulfadoxine API and finished dosage forms. Its distinct retention time (28.300 min on Sunfire C18 under the CN114778711A protocol) and near-co-elution with the chloride precursor (27.650 min) make it a sentinel marker for incomplete condensation during synthesis [1]. Regulatory submissions (ANDA, DMF) require demonstrated resolution of this impurity from both the main API peak (18.517 min) and process-related impurities such as Impurity B (21.425 min), as documented in the validated HPLC-UV method by Gadhari et al. (2021), which achieved separation of twelve impurities with LOD 0.05–0.11 μg/mL .

GMP Sulfadoxine Manufacturing: In-Process Control of the Penultimate Condensation Step

In the industrial synthesis of sulfadoxine, this compound is the key penultimate intermediate (condensate) produced by reacting sulfacetamide sodium with 4,6-dichloro-5-methoxypyrimidine in DMF at 88–90 °C [1]. Procurement of characterized condensate reference material enables manufacturers to benchmark their in-process purity against the patent-disclosed specification (total impurities ≤1.75%, max single impurity ≤0.55%, yield 85.3%) [1]. Real-time HPLC monitoring at the retention time of 28.300 min allows detection of residual chloride precursor carryover before the final methoxylation step, preventing contamination of the API batch . Purification protocols involving DMF/low-polarity mixed solvent recrystallization can then be applied to upgrade off-specification condensate .

Medicinal Chemistry: Probing Electronic Effects of Pyrimidine C6 Substitution on DHPS Inhibition

The chloro substituent at C6 imparts an electron-withdrawing character (σₚ = +0.23) to the pyrimidine ring that is absent in all marketed 4-amino-N-(pyrimidin-4-yl)benzenesulfonamides—sulfadoxine (C6-OCH₃, σₚ = -0.27), sulfamonomethoxine (C6-H), and sulfalene (C6-CH₃) [1]. Recent SAR evidence from pyrimidine sulfonamide series demonstrates that electron-withdrawing groups enhance antimicrobial potency, while electron-donating groups diminish it . This compound therefore serves as a unique chemical probe for isolating the electronic contribution of the C6 substituent to DHPS binding affinity, independent of steric or metabolic confounding factors. In combination with the single-crystal structure (dihedral angle 87.57°, R₂²(8) dimeric motifs) , computational docking studies can be experimentally validated against this structurally characterized intermediate.

Physicochemical Reference for Preformulation and Solid-Form Screening of Pyrimidine Sulfonamide Series

The compound's experimentally determined crystal structure (P2₁/c space group, dihedral angle 87.57°) and measured melting point (200–202 °C from water/ethanol) provide a solid-state benchmark for comparative preformulation studies across the pyrimidine sulfonamide chemical series [1]. Its predicted lipophilicity (ACD/LogP 0.12, LogD₇.₄ -0.82) is significantly lower than sulfadoxine (LogP 0.34, LogD₇.₄ -1.04) , yet the compound retains drug-like properties (zero Rule-of-5 violations, TPSA 116 Ų, 7 HBA, 3 HBD, 4 rotatable bonds) . The unique centrosymmetric R₂²(8) hydrogen-bonding network observed in the crystal structure may serve as a supramolecular synthon for co-crystal engineering efforts aimed at modulating solubility and dissolution rate of pyrimidine sulfonamide APIs [1].

Quote Request

Request a Quote for 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.